molecular formula C11H15BrO B13699326 2-Bromo-5-(tert-butoxy)toluene

2-Bromo-5-(tert-butoxy)toluene

Cat. No.: B13699326
M. Wt: 243.14 g/mol
InChI Key: HTYXVYWAINPBKD-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butoxy)toluene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by a bromine atom attached to the benzene ring, along with a tert-butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tert-butoxy)toluene typically involves the bromination of 5-(tert-butoxy)toluene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tert-butoxy)toluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include hydrogenated derivatives.

Scientific Research Applications

2-Bromo-5-(tert-butoxy)toluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tert-butoxy)toluene involves its reactivity with various chemical reagents. The bromine atom and tert-butoxy group influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butoxy)toluene
  • 2-Bromo-6-(tert-butoxy)toluene
  • 2-Chloro-5-(tert-butoxy)toluene

Uniqueness

2-Bromo-5-(tert-butoxy)toluene is unique due to the specific positioning of the bromine atom and tert-butoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15BrO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

HTYXVYWAINPBKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C)Br

Origin of Product

United States

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